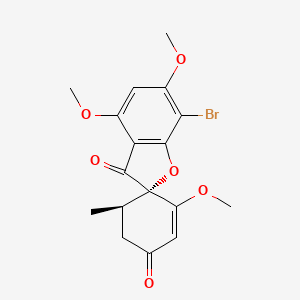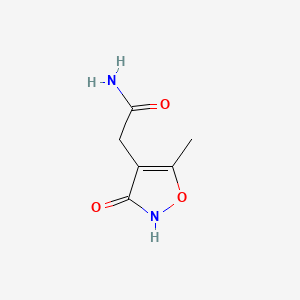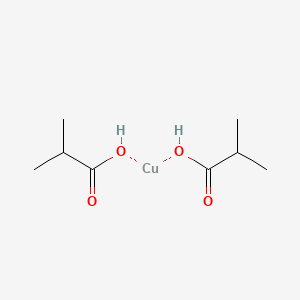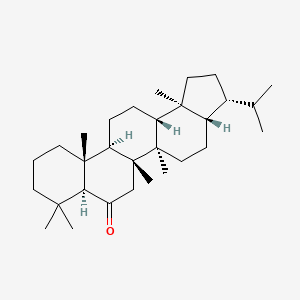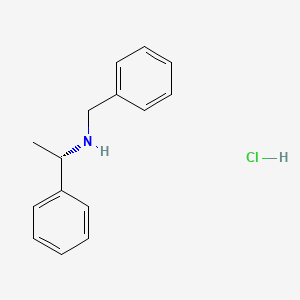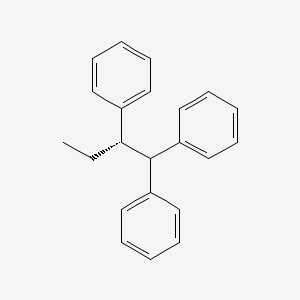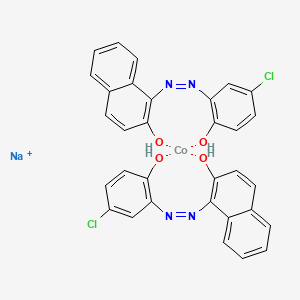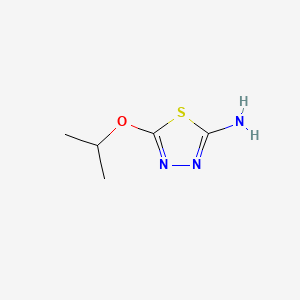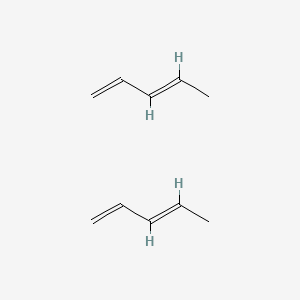
1,3-Pentadiene dimers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Pentadiene, also known as Piperylene, is an organic compound with the formula CH3−CH=CH−CH=CH2 . It is a volatile, flammable hydrocarbon and one of the five positional isomers of pentadiene . The dimer of 1,3-Pentadiene is also referred to as Piperylene dimer .
Synthesis Analysis
The synthesis of 1,3-Pentadiene dimers involves a combination of living anionic technology and a unique alternating strategy . This method allows the preparation of novel and well-defined poly (1,3-pentadiene-co-syrene-co-1,1-diphenylethylene) resins consisting of three alternating sequences of modules . A wide composition range of new polyolefin resins with controlled molecular weight and very narrow molecular weight and composition distributions have been prepared by a one-pot living characteristic method .
Molecular Structure Analysis
The molecular structure of 1,3-Pentadiene involves the overlap of p orbitals that result in a continuous π orbital system over carbons 1-4 . This overlap results in some partial double-bond character between carbons 2 and 3 . The 3D structure of 1,3-Pentadiene can be viewed using Java or Javascript .
Chemical Reactions Analysis
1,3-Pentadiene is involved in various chemical reactions. For instance, it participates in the reactions between the NO3 radical . It also undergoes Diels–Alder reactions with 1,3-cyclopentadiene .
Physical And Chemical Properties Analysis
1,3-Pentadiene has a molecular weight of 68.1170 . It is a volatile, flammable hydrocarbon . The boiling point of 1,3-Pentadiene is 315. ± 1. K .
科学的研究の応用
Catalytic polymerization of 1,4-pentadiene, which can be related to 1,3-pentadiene, has been studied. It was found that dimers and higher polymers could be formed, presumably through conjugation and addition reactions. Various catalysts were examined for their effectiveness in this process (Grummitt & Chudd, 1955).
Polymerization of 3-Methyl-1,3-pentadiene using specific catalyst systems has been conducted, leading to the formation of highly stereoregular polymers. This study provided insights into the crystalline structure of these polymers and their comparison with other crystalline 1,2-polydienes (Ricci et al., 2007).
Studies on Perfluoro-1,4-pentadiene, which undergoes double-bond migration to produce perfluoro-1,3-pentadiene, have been conducted. The resultant polymer samples were found to be copolymers of the 1,4-pentadiene and the 1,3-pentadiene. These polymers exhibited different physical properties, including rubbery and grainy textures (Fearn, Brown, & Wall, 1966).
The oligomerization of dienes catalyzed by the triphenylphosphine complex of palladium(0) was studied, with the main reaction product being linear dimer containing conjugated C=C bonds (Litvin, Freidlin, & Vardanyan, 1976).
Research has been conducted on distinguishing isomeric C5H8 compounds, including 1,3-pentadiene, through ion/molecule reactions. This approach is more structure-selective than traditional methods and can distinguish between isomers such as 1,4- and 1,3-pentadiene (Kascheres & Cooks, 1988).
Polymerization of 1,3-Butadiene, isoprene, (E)- and (Z)-1,3-pentadiene using catalyst systems based on CrCl2(dmpe)2 and Cr(CH3)2(dmpe)2 has been studied for chemo- and stereoselectivity, producing various polydienes (Ricci, Battistella, & Porri, 2001).
作用機序
The mechanism of action of 1,3-Pentadiene involves the formation of a continuous π orbital system over carbons 1-4 due to the overlap of p orbitals . This results in some partial double-bond character between carbons 2 and 3 . In 1,4-pentadiene, there is no possibility of overlap between the two separate π bonds .
Safety and Hazards
将来の方向性
Future research on 1,3-Pentadiene could focus on the thermal codimerization of cyclopentadiene with isoprene . This could lead to the formation of new isomeric adducts . Another potential area of research could be the exploration of the use of 1,3-Pentadiene in the production of plastics, adhesives, and resins .
特性
IUPAC Name |
(3E)-penta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMSRHPIFRZHDO-FLYFVYFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C.CC=CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C.C/C=C/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)
